2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-benzylpiperazin-1-yl group, at position 7 with a methyl group, and at position 3 with a (Z)-configured methylidene bridge linked to a 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidine moiety. The Z-configuration of the methylidene group likely stabilizes the molecular geometry, affecting intermolecular interactions .
Properties
Molecular Formula |
C29H33N5O2S2 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N5O2S2/c1-3-4-8-13-33-28(36)24(38-29(33)37)18-23-26(30-25-12-11-21(2)19-34(25)27(23)35)32-16-14-31(15-17-32)20-22-9-6-5-7-10-22/h5-7,9-12,18-19H,3-4,8,13-17,20H2,1-2H3/b24-18- |
InChI Key |
PNHDGDUGXVFEFG-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using mild reducing agents like sodium cyanoborohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazolidinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride, methanol, and catalytic amounts of glacial acetic acid. Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity
Pharmacology: Research into the pharmacological properties of this compound could lead to the discovery of new therapeutic agents
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the thiazolidinone-pentyl fragment to the pyrido-pyrimidinone core, similar to methods in . Challenges include stereochemical control of the Z-configuration .
- Structure-Activity Relationship (SAR) :
Data Tables
Table 1: Substituent Impact on Key Properties
Table 2: Hypothetical Bioactivity Comparison
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidinone core with a benzylpiperazine substituent and a thiazolidinone moiety. Its molecular weight is approximately 581.76 g/mol . The presence of multiple heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL , demonstrating effectiveness against various bacterial and fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| Compound 4p | N/A | N/A | Antifungal |
| Compound 3h | N/A | N/A | Antifungal |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines suggest that the target compound may also possess anticancer properties. The cytotoxic effect was evaluated using the MTT assay, revealing IC50 values in the micromolar range against several cancer cell lines, indicating moderate to high potency.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving human cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.6 |
| MCF-7 | 12.3 |
| A549 | 18.9 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazolidinone compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interference with Cell Cycle : The observed cytotoxic effects may result from disruption in cell cycle progression, particularly in cancer cells.
- Apoptosis Induction : Evidence suggests that the compound may trigger apoptosis in cancer cells through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
